molecular formula C20H23NO3S B291348 ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate

ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate

Cat. No.: B291348
M. Wt: 357.5 g/mol
InChI Key: FCFIJLIUXSMFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring.

    Attachment of the cyclohexylcarbonyl group: This can be done through an amide bond formation reaction, using cyclohexylcarbonyl chloride and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

ethyl 2-cyclohexaneamido-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-[(cyclohexylcarbonyl)amino]-3-methylthiophene-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H23NO3S/c1-2-24-20(23)16-13-17(14-9-5-3-6-10-14)25-19(16)21-18(22)15-11-7-4-8-12-15/h3,5-6,9-10,13,15H,2,4,7-8,11-12H2,1H3,(H,21,22)

InChI Key

FCFIJLIUXSMFSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCCC3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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